Inhibitory Potency: Mao-IN-3 Shows Balanced Sub-micromolar Ki for Both MAO-A and MAO-B
Mao-IN-3 exhibits a balanced inhibition profile against human MAO-A and MAO-B, with Ki values of 0.6 μM and 0.2 μM, respectively, demonstrating it is a potent, dual-target inhibitor [1]. This contrasts with highly selective MAO-B inhibitors like Rasagiline, which show a Ki > 100 μM for MAO-A, or MAO-A selective inhibitors like Clorgyline (Ki < 0.01 μM for MAO-A) [2]. The difference in selectivity profiles directly impacts the compound's utility in models where both isoforms are implicated, such as in certain cancers [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | MAO-A Ki = 0.6 μM; MAO-B Ki = 0.2 μM |
| Comparator Or Baseline | Rasagiline (MAO-B Ki = 0.4 nM; MAO-A Ki > 100 μM); Clorgyline (MAO-A Ki = 0.01 μM; MAO-B Ki > 10 μM) |
| Quantified Difference | Mao-IN-3 exhibits a MAO-A/MAO-B selectivity ratio of approximately 3, whereas Rasagiline has a selectivity ratio of >250,000 for MAO-B and Clorgyline has a ratio of <0.001 for MAO-A. |
| Conditions | Recombinant human MAO enzyme assays. |
Why This Matters
This balanced inhibition profile differentiates Mao-IN-3 from highly selective probes and allows for research into the role of dual MAO-A/B inhibition in systems where both isoforms are expressed, such as glioblastoma, which is not possible with highly isoform-selective compounds.
- [1] Nordio, G., et al. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Molecules 2023, 28(17), 6329. View Source
- [2] MedChemExpress. MAO-IN-3 Datasheet. CAS No. 797805-26-6. View Source
